molecular formula C11H10ClN3O2 B2544836 6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 910443-01-5

6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2544836
CAS No.: 910443-01-5
M. Wt: 251.67
InChI Key: GRIFWUCBGBEUCU-UHFFFAOYSA-N
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Description

6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position, a chloro group at the 3rd position, and a methyl group at the 2nd position of the phenyl ring. The pyrimidine ring is substituted at the 1st position with the phenyl group and has keto groups at the 2nd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-2-methylbenzaldehyde and guanidine.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with guanidine in the presence of a base such as sodium ethoxide to form the corresponding imine.

    Cyclization: The imine undergoes cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, sodium ethoxide, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of dihydropyrimidines.

Scientific Research Applications

6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: The compound may affect signaling pathways involved in cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the chloro and methyl groups on the phenyl ring.

    6-amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group on the phenyl ring.

    6-amino-1-(2-methylphenyl)pyrimidine-2,4(1H,3H)-dione: Lacks the chloro group on the phenyl ring.

Uniqueness

The presence of both the chloro and methyl groups on the phenyl ring of 6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione imparts unique chemical properties and reactivity compared to its analogs. These substituents can influence the compound’s electronic distribution, steric effects, and overall biological activity.

Properties

IUPAC Name

6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-6-7(12)3-2-4-8(6)15-9(13)5-10(16)14-11(15)17/h2-5H,13H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIFWUCBGBEUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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